molecular formula C25H25N3O4S2 B2504470 2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide CAS No. 618080-01-6

2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B2504470
CAS No.: 618080-01-6
M. Wt: 495.61
InChI Key: ZAWMWMDJRDJRFG-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide is a synthetic organic compound identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. This compound belongs to a class of molecules designed around a (Z)-5-arylidene-4-thiazolidinone core, a scaffold known to confer significant tyrosine kinase inhibitory activity [https://pubmed.ncbi.nlm.nih.gov/33186933/]. Its primary research value lies in its ability to selectively target and inhibit the VEGFR2 signaling pathway, which is a critical mediator of angiogenesis—the process of new blood vessel formation. By potently blocking VEGFR2 autophosphorylation, this inhibitor effectively suppresses downstream pro-survival and proliferative signals in endothelial cells, making it an essential pharmacological tool for studying tumor angiogenesis, metastasis, and for evaluating anti-angiogenic therapeutic strategies in various cancer models [https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra05903g]. The mechanism involves competitive binding at the ATP-binding site of the kinase domain, thereby halting the enzymatic activity required for signal transduction. Researchers utilize this compound in in vitro assays to assess endothelial cell proliferation, migration, and tube formation, and in in vivo xenograft models to investigate its efficacy in halting tumor growth and vascularization. The structural features, including the thiobarbiturate-linked indolin-2-one moiety and the 3-ethoxypropyl side chain, are optimized for enhanced binding affinity and selectivity. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-3-32-14-8-13-27-24(31)22(34-25(27)33)21-17-10-5-7-12-19(17)28(23(21)30)15-20(29)26-18-11-6-4-9-16(18)2/h4-7,9-12H,3,8,13-15H2,1-2H3,(H,26,29)/b22-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWMWMDJRDJRFG-DQRAZIAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of thiazolidinones, characterized by a thiazolidinone ring fused with an indole moiety. The molecular formula is C24H22N3O4S2C_{24}H_{22}N_{3}O_{4}S_{2} with a molecular weight of approximately 516.0 g/mol. Its IUPAC name reflects its complex structure, indicating multiple functional groups that contribute to its biological properties.

PropertyValue
CAS No. 617696-35-2
Molecular Formula C24H22ClN3O4S2
Molecular Weight 516.0 g/mol
IUPAC Name N-(3-chlorophenyl)-2-{...}

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to the target compound can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of various signaling pathways related to cell survival and growth.

  • Mechanism of Action : The compound likely interacts with specific enzymes or receptors involved in cancer cell proliferation. It may inhibit key proteins that regulate the cell cycle, leading to apoptosis in cancerous cells.
  • Case Studies :
    • A study demonstrated that certain thiazolidinone derivatives had IC50 values as low as 0.31 µM against MCF7 breast cancer cells, indicating potent anticancer effects compared to standard chemotherapeutics like doxorubicin .
    • Another investigation highlighted the induction of DNA damage and activation of caspases in treated cancer cells, further supporting the compound's potential as an anticancer agent .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazolidinone derivatives have been reported to exhibit activity against various bacterial strains and fungi.

  • Mechanism of Action : The antimicrobial effects may arise from the inhibition of bacterial enzymes or disruption of cell membrane integrity.
  • Research Findings :
    • Thiazolidinones have been shown to inhibit microbial enzymes effectively, leading to reduced viability of pathogenic bacteria .
    • In vitro studies indicated that modifications in the thiazolidinone structure could enhance antimicrobial efficacy .

Anti-inflammatory and Analgesic Effects

Thiazolidinone compounds are also being explored for their anti-inflammatory properties.

  • Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), leading to reduced inflammation.
  • Research Insights :
    • Recent studies have documented the ability of certain thiazolidinones to lower inflammatory markers in animal models, suggesting therapeutic potential for inflammatory diseases .

Summary of Biological Activities

Activity TypeEvidence/Findings
Anticancer IC50 values < 0.31 µM against MCF7 cells; apoptosis induction observed .
Antimicrobial Effective against various bacterial strains; enzyme inhibition noted .
Anti-inflammatory Reduction in inflammatory markers in vivo .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thiazolidinone Core

Compound A : 2-{(3Z)-3-[3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide
  • Key Difference: Allyl group replaces 3-ethoxypropyl at position 3 of the thiazolidinone.
  • Impact :
    • Reduced molecular weight (449.087 vs. 510.152 [M+H]+) and CCS (207.3 Ų vs. 223.6 Ų ).
    • Allyl’s smaller size and higher reactivity may alter solubility and metabolic stability.
Compound B : N-(3,4-Dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
  • Key Difference : 3,4-Dimethylphenyl replaces 2-methylphenyl in the acetamide group.
  • Impact: Increased steric bulk (CCS: 223.6 Ų vs. 232.8 Ų for [M+Na]+ ).

Variations in the Arylacetamide Side Chain

Compound C : N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
  • Key Difference: 2,5-Dimethylphenyl substituent and allyl-thiazolidinone.
  • Impact :
    • Higher CCS (212.4 Ų for [M+H]+) compared to Compound A (207.3 Ų ).
    • Additional methyl groups may enhance π-π stacking interactions in biological targets.

Physicochemical Property Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₅H₂₆N₄O₃S₂ C₂₃H₁₉N₃O₃S₂ C₂₆H₂₈N₄O₃S₂ C₂₄H₂₁N₃O₃S₂
Monoisotopic Mass 510.15158 449.08678 527.17812 464.10973
CCS ([M+H]+) (Ų) 223.6 207.3 228.4 212.4
Phenyl Substituent 2-methyl 2-methyl 3,4-dimethyl 2,5-dimethyl

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